molecular formula C7H3NS B571060 2,4-Diethynylthiazole CAS No. 113705-26-3

2,4-Diethynylthiazole

Cat. No.: B571060
CAS No.: 113705-26-3
M. Wt: 133.168
InChI Key: QUHRDTLAUPQJHS-UHFFFAOYSA-N
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Description

2,4-Diethynylthiazole is a heterocyclic aromatic compound featuring a thiazole ring substituted with two ethynyl (-C≡CH) groups at the 2- and 4-positions. Thiazole itself is a five-membered ring containing one sulfur and one nitrogen atom, which imparts unique electronic properties. The ethynyl substituents enhance the compound’s rigidity and reactivity, making it a valuable precursor for synthesizing high-carbon, cross-linked materials. Its synthesis involves palladium(0)- and copper(I)-catalyzed coupling of bromo- or iodoaromatic compounds with trimethylsilylacetylene (TMSA), followed by deprotection of the trimethylsilyl (TMS) groups under mild basic conditions . This method, pioneered by Neenan and Whitesides, enables precise control over the introduction of ethynyl groups into aromatic systems, positioning this compound as a key monomer for advanced material applications such as thermally stable polymers and conductive organic solids .

Properties

CAS No.

113705-26-3

Molecular Formula

C7H3NS

Molecular Weight

133.168

IUPAC Name

2,4-diethynyl-1,3-thiazole

InChI

InChI=1S/C7H3NS/c1-3-6-5-9-7(4-2)8-6/h1-2,5H

InChI Key

QUHRDTLAUPQJHS-UHFFFAOYSA-N

SMILES

C#CC1=CSC(=N1)C#C

Synonyms

Thiazole, 2,4-diethynyl- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Diethynyl Aromatic Compounds

  • 1,3-Diethynylbenzene: Lacking heteroatoms, this compound exhibits higher symmetry and simpler electronic properties compared to 2,4-Diethynylthiazole.
  • 2,5-Diethynylthiophene : Replacing thiazole’s nitrogen with a sulfur atom (as in thiophene) alters the electron distribution. Thiophene’s lower electronegativity compared to thiazole results in reduced ring strain and enhanced π-conjugation, favoring applications in organic electronics over cross-linked polymers .

Table 1: Structural and Electronic Comparison of Diethynyl Aromatics

Compound Heteroatoms Key Features Applications
This compound S, N High polarity, rigid structure High-carbon polymers, catalysis
1,3-Diethynylbenzene None Symmetric, high thermal stability Conductive polymers, coatings
2,5-Diethynylthiophene S Enhanced π-conjugation Organic semiconductors, OLEDs

Thiazole Derivatives

  • 2-Aminothiazoles: Substitution with amino (-NH₂) groups increases nucleophilicity and biological activity (e.g., antimicrobial, anticancer) but reduces thermal stability compared to ethynyl-substituted analogs .
  • 4-(2,4-Difluorophenyl)thiazoles : Fluorinated aryl substituents enhance lipophilicity and metabolic stability, making these compounds more suitable for pharmaceutical applications than this compound, which prioritizes material synthesis .

Table 2: Functional Group Impact on Thiazole Derivatives

Compound Substituents Key Properties Primary Applications
This compound Ethynyl (-C≡CH) High reactivity, rigidity Cross-linked polymers
2-Aminothiazole Amino (-NH₂) Nucleophilic, bioactive Drug candidates
4-(2,4-Difluorophenyl)thiazole Fluorinated aryl Lipophilic, metabolically stable Pharmaceuticals

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